molecular formula C24H27FN4O2S B15172004 2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B15172004
M. Wt: 454.6 g/mol
InChI Key: QFLQZLSTWDSQSH-UHFFFAOYSA-N
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Description

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[55]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, dicyano groups, a hydroxy group, and a fluorophenylacetamide moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dicyano groups can be reduced to amines under suitable conditions.

    Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5

    Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: Its properties might be useful in the development of new materials or catalysts

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with dicyano and hydroxy groups. For example:

Properties

Molecular Formula

C24H27FN4O2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H27FN4O2S/c1-23(2,3)15-8-10-24(11-9-15)18(12-26)21(31)29-22(19(24)13-27)32-14-20(30)28-17-6-4-16(25)5-7-17/h4-7,15,18H,8-11,14H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

QFLQZLSTWDSQSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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